molecular formula C11H10ClNS B3110199 Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl- CAS No. 178611-25-1

Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl-

Cat. No.: B3110199
CAS No.: 178611-25-1
M. Wt: 223.72 g/mol
InChI Key: CTUDUOQFFJZATC-UHFFFAOYSA-N
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Description

Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-5-methyl-2-phenylthiazole typically involves the reaction of a thiazole precursor with chlorinating agents. One common method involves the reaction of 2-chloro-5-chloromethylthiazole with appropriate reagents under controlled conditions . Another method includes the use of thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction and halogenation steps .

Industrial Production Methods

Industrial production of thiazole derivatives often employs continuous synthesis methods to ensure high yield and purity. For example, the continuous synthesis of 2-chloro-5-chloromethylthiazole involves removing light components under negative pressure and rectifying the product under controlled temperature and vacuum conditions .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-5-methyl-2-phenylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various chlorinating agents . Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Major Products Formed

The major products formed from these reactions include various thiazole derivatives with potential biological activities, such as antibacterial and antitumor properties .

Scientific Research Applications

4-(chloromethyl)-5-methyl-2-phenylthiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-5-methyl-2-phenylthiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to physiological effects. For example, thiazole derivatives can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties . Additionally, they can interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(chloromethyl)-5-methyl-2-phenylthiazole is unique due to its specific substituents, which confer distinct reactivity and biological activities. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUDUOQFFJZATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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